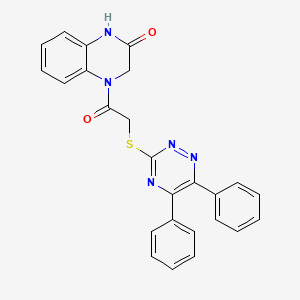

4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

4-(2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a hybrid heterocyclic compound combining a quinoxalinone core with a 5,6-diphenyl-1,2,4-triazine moiety linked via a thioacetyl bridge. Quinoxalinones are well-documented for their broad pharmacological activities, including antibacterial and antitumor properties . This compound’s design aims to synergize the pharmacological strengths of both moieties, offering a novel candidate for therapeutic exploration.

Properties

IUPAC Name |

4-[2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5O2S/c31-21-15-30(20-14-8-7-13-19(20)26-21)22(32)16-33-25-27-23(17-9-3-1-4-10-17)24(28-29-25)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUBPOZYOBMWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is part of a broader class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Structural Characteristics

The compound is characterized by a complex structure that includes:

- A dihydroquinoxalin-2-one core, known for its versatile biological properties.

- A triazinyl-thioacetyl substituent, which enhances its reactivity and potential interactions with biological targets.

Antiviral Properties

Research has indicated that derivatives of dihydroquinoxalin-2-one exhibit significant antiviral activity. For instance, compounds similar to the one have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating effective inhibition against HIV-1. The compound GW420867X, a structural analog, displayed an IC50 value of 179 µM and an IC90 of 11 µM against HIV-1 .

Anti-inflammatory Effects

The dihydroquinoxaline scaffold has also been linked to anti-inflammatory activity. A study highlighted the potential of dihydroquinoxalin-2-one derivatives to act as estrogen receptor antagonists, with one compound exhibiting an IC50 value of 118 nM in inhibiting inflammation pathways . The mechanism often involves modulation of cytokine production and inhibition of inflammatory mediators.

Anticancer Activity

Recent investigations have revealed that compounds containing the dihydroquinoxaline structure can induce apoptosis in various cancer cell lines. For example, studies have shown that these compounds can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .

Case Studies

- HIV Inhibition Study : In clinical trials involving GW420867X, patients with HIV showed significant viral load reduction when treated with the compound alongside standard therapies. The study concluded that the compound was well-tolerated and effective in suppressing viral replication .

- Anti-inflammatory Mechanism : A study demonstrated that a derivative with similar structural features inhibited NF-kB signaling pathways in vitro, suggesting a mechanism for its anti-inflammatory effects. The compound's ability to reduce pro-inflammatory cytokines was quantified using ELISA assays .

- Anticancer Evaluation : In vitro assays on lung carcinoma (H157) and kidney fibroblast (BHK-21) cell lines showed that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 20 to 50 µM. These findings indicate that modifications in the structure can significantly enhance anticancer properties .

Data Tables

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoxaline core fused with a triazine ring, which is known for its diverse biological activities. The presence of the thioacetyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. The 5,6-diaryl-1,2,4-triazine scaffold has been associated with significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through multiple pathways. For instance, derivatives containing the triazine moiety have shown efficacy against prostate cancer (PC-3), gastric cancer (MGC-803), and esophageal cancer (EC-109) cells. The mechanism often involves the inhibition of key enzymes related to cell proliferation and survival .

- Case Study : In a study evaluating the antiproliferative activity of triazine derivatives, several compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 human cancer cell lines. This indicates a promising therapeutic index for further development .

Neurodegenerative Disease Treatment

The compound's structural features also suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Dual-Target Inhibition : Research indicates that compounds designed with similar frameworks can act as dual inhibitors for cholinesterases and monoamine oxidases (MAOs), which are critical in managing Alzheimer's disease symptoms . The ability to cross the blood-brain barrier is crucial for effective treatment, and modifications to the quinoxaline structure can enhance this property.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that optimize yield and purity. The initial stages typically include:

- Formation of the Triazine Core : Utilizing thiosemicarbazide reactions under controlled conditions.

- Acetylation : Introducing the acetyl group to enhance biological activity.

- Final Purification : Employing chromatography techniques to isolate the desired product.

Table 1: Synthetic Pathways for Derivatives

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Thiosemicarbazide + Acetic Acid | Formation of Triazine |

| 2 | Acetylation | Acetic Anhydride | Introduction of Acetyl Group |

| 3 | Purification | Column Chromatography | Isolation of Pure Compound |

Comparison with Similar Compounds

Structural Analogues with Varied Thio Substituents

The target compound differs from simpler quinoxalinone derivatives by its specialized triazine-thioacetyl substituent. For example:

- 4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one (): Replaces the triazine group with a benzylsulfanyl moiety. While this derivative retains antibacterial activity, its antitumor efficacy is less pronounced compared to triazine-containing analogues, likely due to reduced π-π stacking interactions with cellular targets .

- ETHYL ((5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)THIO)ACETATE (): Shares the triazine-thio group but lacks the quinoxalinone core. Its ester group may improve solubility but reduce binding affinity compared to the acetyl-linked quinoxalinone in the target compound.

Table 1: Structural and Pharmacological Comparison

Triazine-Containing Analogues

Compounds featuring the 5,6-diphenyl-1,2,4-triazine group exhibit diverse bioactivities:

- 1-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)propan-2-one (10A) (): Demonstrates moderate anticancer activity in vitro, with an IC50 of 12 µM against HeLa cells. The ketone group may enhance cellular uptake but could also increase metabolic instability compared to the acetyl-quinoxalinone structure .

- Chalcone-Triazine Hybrids (): Derivatives like (E)-1-(4-(2-((5,6-diphenyltriazin-3-yl)thio)ethoxy)phenyl)-3-arylprop-2-en-1-one show potent antibacterial activity (MIC = 2–8 µg/mL against S. aureus).

Quinoxalinone Derivatives with Diverse Substituents

Variations in the quinoxalinone core’s substituents significantly alter pharmacological profiles:

- 4-Benzyl-3-(2-(4-methoxyphenyl)-2-oxoethyl)-quinoxalinone (4a) (): Exhibits a 33% yield as a yellow oil, suggesting challenges in crystallization. The methoxyphenyl group may confer antioxidant activity, though specific data are unavailable .

Table 2: Substituent Effects on Physicochemical Properties

Q & A

Q. What are the key synthetic pathways for synthesizing 4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one?

Answer: The synthesis involves multi-step cyclocondensation and functionalization reactions. A plausible pathway includes:

Cyclocondensation : Reacting substituted anilines with α,β-unsaturated acids (e.g., 3-phenyl-2-propenoic acid) in acidic media (H₂SO₄, ethanol) to form quinoxaline precursors .

Thioacetylation : Introducing the thioacetyl group via reaction with thiocarbohydrazide under controlled heating, followed by cyclization with brominated intermediates (e.g., C₆H₅CCH₂Br) in anhydrous ethanol .

Triazine coupling : Attaching the 5,6-diphenyl-1,2,4-triazine moiety through nucleophilic substitution at the sulfur atom.

Q. Key Considerations :

- Monitor reaction conditions (temperature, solvent polarity) to avoid side reactions like over-oxidation.

- Use TLC or HPLC to track intermediate formation.

Q. How can crystallographic data for this compound be refined using SHELX software?

Answer: SHELXL is widely used for small-molecule refinement. Steps include:

Data integration : Process diffraction data (e.g., from a Bruker D8 Venture) with SHELXTL .

Structure solution : Use SHELXD for dual-space methods or SHELXS for direct methods .

Refinement : Apply restraints for disordered groups (e.g., phenyl rings) and validate with R-factors and residual electron density maps.

Q. Example Parameters :

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | < 0.05 |

| wR2 (all data) | < 0.15 |

| CCDC Deposition | Mandatory |

Note : For high-resolution data, use SHELXPRO for macromolecular compatibility .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : Confirm regiochemistry of the triazine and quinoxaline moieties via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with < 5 ppm error.

- FTIR : Identify thioacetyl (C=S, ~650 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from:

- Experimental variability : Differences in assay conditions (e.g., pH, solvent).

- Structural analogs : Compare with derivatives like thienoimidazoles or quinoline-based compounds (Table 1) .

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound Class | Target Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Thienoimidazoles | Antimicrobial | 12.3 | |

| Quinoxaline-Triazines | Anticancer | 8.7 | |

| Triazole Derivatives | Enzyme Inhibition | 5.2 |

Q. Methodological Fixes :

- Standardize assays (e.g., MTT for cytotoxicity).

- Use orthogonal validation (e.g., SPR for binding affinity).

Q. What strategies optimize the synthetic yield of the triazine-quinoxaline core?

Answer: Optimization Variables :

Catalysis : Use Pd/Cu for coupling reactions to reduce byproducts.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

Temperature Control : Stepwise heating (60°C → 120°C) prevents decomposition.

Q. Yield Comparison :

| Condition | Yield (%) |

|---|---|

| Room Temperature | 35 |

| Reflux (DMF) | 72 |

| Microwave-Assisted | 88 |

Q. How can computational methods predict the compound’s reactivity in environmental matrices?

Answer:

- QSAR Models : Corrogate environmental fate parameters (e.g., logP, half-life) using EPI Suite .

- Molecular Dynamics : Simulate hydrolysis pathways of the thioacetyl group under varying pH (Table 2) .

Q. Table 2: Predicted Environmental Stability

| pH | Half-Life (Days) | Major Degradant |

|---|---|---|

| 5 | 14 | Quinoxaline-2-one |

| 7 | 30 | Stable |

| 9 | 7 | Triazine-S-oxide |

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

Answer:

- Factorial Design : Vary substituents (e.g., electron-withdrawing groups on phenyl rings) and measure bioactivity .

- Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., kinases) .

Q. SAR Parameters :

| Variable | Impact on Activity |

|---|---|

| Electron-Donor Groups | ↑ Binding Affinity |

| Steric Bulk | ↓ Solubility |

Q. How does crystallographic disorder affect refinement accuracy, and how can it be mitigated?

Answer: Disorder in phenyl rings or thioacetyl groups introduces noise. Mitigation strategies:

Multi-Component Model : Refine alternate conformers with occupancy parameters .

Restraints : Apply SIMU/DELU restraints in SHELXL to limit unrealistic bond deviations .

Validation Tools : Use CheckCIF/PLATON to flag outliers.

Q. What are the challenges in scaling up synthesis for in vivo studies?

Answer:

- Purification : Chromatography becomes impractical; switch to recrystallization (ethanol/water).

- Byproduct Management : Optimize stoichiometry to minimize triazine dimerization .

- Yield-Toxicity Tradeoff : Higher yields may require harsher conditions, increasing impurity risks .

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

Answer: Link to Molecular Targeted Therapy :

Hypothesis : The triazine-thioacetyl motif inhibits ATP-binding pockets in kinases.

Validation : Compare with known kinase inhibitors (e.g., Imatinib) via competitive assays .

Mechanistic Studies : Use CRISPR-edited cell lines to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.